Bis(2-ethylhexyl) sebacate

Description

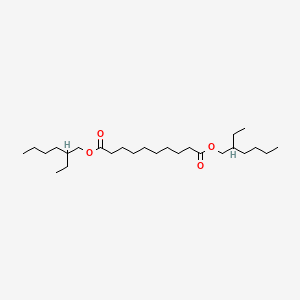

Structure

2D Structure

Properties

IUPAC Name |

bis(2-ethylhexyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-5-9-17-23(7-3)21-29-25(27)19-15-13-11-12-14-16-20-26(28)30-22-24(8-4)18-10-6-2/h23-24H,5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHINFRRDQUWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4, Array | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025055 | |

| Record name | Bis(2-ethylhexyl) decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(2-ethylhexyl) sebacate is a clear pale yellow liquid with a mild odor. Insoluble in water. (NTP, 1992), Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, Pale straw-colored or colorless liquid; [HSDB] Clear colorless liquid; [MSDSonline], COLOURLESS OILY LIQUID. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decanedioic acid, 1,10-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) sebacate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

478 °F at 4 mmHg (NTP, 1992), 256 °C @ 5 mm Hg, at 0.7kPa: 256 °C | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

410 °F (NTP, 1992), 410 °F OC., 210 °C o.c. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Soluble in ethanol, acetone, and benzene, SOL IN HYDROCARBONS, KETONES, ESTERS, CHLORINATED SOLVENTS; INSOL IN GLYCOLS; SOLUBILITY IN WATER 0.02% @ 20 °C; WATER DISSOLVES IN SEBACATE 0.15% @ 20 °C, Solubility in water: none | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.912 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.912 @ 25 °C/4 °C, Relative density (water = 1): 0.9 | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

14.7 (Air= 1), Relative vapor density (air = 1): 14.7 | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000001 [mmHg], Vapor pressure, Pa at 37 °C: 0.000024 | |

| Record name | Bis(2-ethylhexyl) sebacate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale straw-colored liquid, OILY COLORLESS LIQ | |

CAS No. |

122-62-3, 29590-28-1 | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-ethylhexyl) sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosebacic acid, di-2-ethylhexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029590281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl sebacate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9LS47Q72Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-54 °F (NTP, 1992), -48 °C | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20383 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Reaction Mechanisms

Enzymatic Synthesis and Biocatalysis

Biocatalysis has emerged as a sustainable and highly selective method for chemical synthesis. nih.govrsc.orgnih.goveuropa.eu In the context of bis(2-ethylhexyl) sebacate (B1225510), enzymatic synthesis offers a green alternative to conventional chemical catalysis. scribd.comresearchgate.net

Lipases, a class of enzymes that catalyze the hydrolysis of fats, are particularly effective in esterification reactions. nih.govscribd.com The use of immobilized lipases, such as Novozym 435, has been investigated for the synthesis of bis(2-ethylhexyl) sebacate. scribd.comrsc.org In one study, the transesterification of dimethyl sebacate with 2-ethylhexanol using Novozym 435 achieved a conversion of up to 94% in 20 hours, utilizing a twofold stoichiometric excess of the alcohol. rsc.org Another investigation focusing on the direct esterification of sebacic acid with 1-octanol (B28484) using Novozym 435 reported achieving 100% conversion of sebacic acid. scribd.com This was accomplished with a 1:5 molar ratio of acid to alcohol and 5% w/w of the lipase (B570770) after 150 minutes at 100°C. scribd.com

The high selectivity of enzymes minimizes the formation of unwanted byproducts, simplifying downstream purification processes. nih.gov Furthermore, biocatalytic processes often operate under milder conditions of temperature and pressure compared to traditional chemical methods, contributing to energy savings and reduced environmental impact. europa.eu

Non-Catalytic Synthesis under Specific Conditions

This compound can also be synthesized without the use of an external catalyst by conducting the reaction under subcritical and near-critical conditions of the alcohol, 2-ethylhexanol. rsc.orgrsc.orgresearchgate.net This method relies on the intrinsic properties of the reactants at elevated temperatures and pressures to drive the esterification process. rsc.org

Research has demonstrated that the direct esterification of sebacic acid with 2-ethylhexanol can achieve equilibrium conversion within an hour, even at a subcritical temperature of 523 K. rsc.orgrsc.org At a higher temperature of 673 K, equilibrium was reached in as little as 15 minutes. rsc.org The reaction is believed to be catalyzed by sebacic acid itself, particularly at higher loadings of the acid. rsc.org This self-catalysis, coupled with the enhanced solubility of the reactants under these conditions, accelerates the reaction rate. rsc.org

The non-catalytic approach offers significant economic and environmental advantages by eliminating the need for a catalyst, which in turn simplifies product purification and reduces waste. rsc.orgiisc.ac.in The shorter reaction times and the use of a lower molar excess of alcohol further contribute to the efficiency of this synthesis route. rsc.orgrsc.org

Kinetic Studies of Esterification Reactions

Understanding the kinetics of the esterification reaction is crucial for process optimization and reactor design. For the non-catalytic synthesis of this compound, a second-order reversible rate expression has been used to model the experimental conversion data. rsc.org This model considers the forward reaction of esterification and the reverse reaction of hydrolysis. rsc.org

The activation energy for the forward reaction (esterification) was determined to be 58.5 kJ/mol, while the activation energy for the reverse reaction (hydrolysis) was found to be 63.4 kJ/mol. researchgate.net These values are notably lower than those reported for some catalytically synthesized diesters, indicating a lower energy barrier for the non-catalytic process under high-pressure conditions. rsc.org

Kinetic models have also been applied to enzyme-catalyzed synthesis. For the lipase-catalyzed synthesis of dioctyl sebacate, the reaction progress was monitored by determining the conversion of sebacic acid over time. scribd.com Such kinetic data is essential for determining the optimal reaction time and enzyme loading.

Transesterification Pathways

Transesterification represents an alternative and commonly employed pathway for the synthesis of this compound. atamanchemicals.comemerald.com This process involves the reaction of a starting ester, typically a dimethyl or diethyl ester of sebacic acid, with 2-ethylhexanol in the presence of a catalyst. atamanchemicals.comemerald.com

Dimethyl sebacate is frequently used as a precursor in this reaction. atamanchemicals.comemerald.com The transesterification of dimethyl sebacate with 2-ethylhexanol yields this compound and methanol (B129727) as a byproduct. atamanchemicals.com This method is advantageous as it can be carried out under less stringent conditions than direct esterification and often results in high yields of the desired product. emerald.com

The synthesis of oligomeric esters of sebacic acid also utilizes transesterification, reacting dimethyl sebacate with a diol like neopentyl glycol and terminating the chains with 2-ethylhexanol. emerald.com

Optimization of Synthesis Parameters

Optimizing synthesis parameters is key to maximizing the yield and efficiency of this compound production. Key parameters that are often manipulated include temperature, molar ratio of reactants, catalyst loading, and reaction time.

In the non-catalytic synthesis , temperature and the initial molar ratio of 2-ethylhexanol to sebacic acid are critical. rsc.orgiisc.ac.in Studies have shown that increasing the temperature generally increases the reaction rate, leading to shorter times to reach equilibrium. rsc.org Interestingly, at lower molar ratios of alcohol to acid, the conversion can be higher due to the increased catalytic activity of the carboxylic acid itself. iisc.ac.in An equilibrium conversion of approximately 85% was observed at a 1:1 initial molar ratio and 20 MPa, and this did not vary significantly with temperatures between 523 K and 600 K. rsc.org

For enzymatic synthesis , optimization involves parameters such as enzyme concentration, temperature, and the molar ratio of the substrates. In the synthesis of dioctyl sebacate using Novozym 435, a 100% conversion of sebacic acid was achieved with a 1:5 molar ratio of acid to alcohol and a 5% (w/w) lipase concentration after 150 minutes at 100°C. scribd.com For the synthesis of bis(2-ethylbutyl) sebacate using Novozym® 435, optimal conditions were found to be a 2.5% biocatalyst concentration, a temperature of 50°C, and a 25% molar excess of the alcohol. researchgate.net

The following interactive table summarizes key findings from research on the optimization of synthesis parameters for this compound and related esters.

| Synthesis Method | Key Parameter | Optimal Value/Range | Observed Outcome | Reference |

| Non-Catalytic | Temperature | 523 K - 673 K | Equilibrium conversion reached within 15-60 minutes. | rsc.org |

| Non-Catalytic | Molar Ratio (Alcohol:Acid) | 1:1 | ~85% equilibrium conversion. | rsc.org |

| Enzymatic (Novozym 435) | Molar Ratio (Acid:Alcohol) | 1:5 | 100% conversion of sebacic acid. | scribd.com |

| Enzymatic (Novozym 435) | Enzyme Concentration | 5% (w/w) | 100% conversion of sebacic acid. | scribd.com |

| Enzymatic (Novozym 435) | Temperature | 100 °C | 100% conversion of sebacic acid in 150 minutes. | scribd.com |

| Enzymatic (Novozym® 435) | Biocatalyst Concentration | 2.5% | Optimal for bis(2-ethylbutyl) sebacate synthesis. | researchgate.net |

| Enzymatic (Novozym® 435) | Temperature | 50 °C | Optimal for bis(2-ethylbutyl) sebacate synthesis. | researchgate.net |

| Enzymatic (Novozym® 435) | Molar Excess of Alcohol | 25% | Optimal for bis(2-ethylbutyl) sebacate synthesis. | researchgate.net |

Mechanistic Investigations in Material Science Applications

Polymer Plasticization Theories and Models

The lubricating theory posits that the rigidity of a polymer is due to intermolecular friction between its long-chain molecules. rsc.orggoodyearrubber.com According to this model, the plasticizer molecules act as molecular lubricants, inserting themselves between the polymer chains. goodyearrubber.com This positioning increases the space between the polymer molecules, which in turn reduces the intermolecular forces and allows the chains to slide past one another more easily when a force is applied. goodyearrubber.comspecialchem.com

In the case of Bis(2-ethylhexyl) sebacate (B1225510), its long, flexible aliphatic chains are particularly effective at this lubricating function. These non-polar chains reduce the friction between polymer chains, such as those in Polyvinyl Chloride (PVC), enhancing the material's flexibility and softness. specialchem.com

The gel theory builds upon the lubrication concept, proposing that rigid polymers possess a three-dimensional "gel" or honeycomb-like structure formed by points of attachment or interaction between polymer chains. rsc.orgresearchgate.net These interactions create a rigid network. Plasticizers function by breaking down this structure. rsc.org

Bis(2-ethylhexyl) sebacate molecules, with their specific chemical structure, are able to disrupt and mask these centers of attachment that hold the polymer chains together. researchgate.net By replacing the strong polymer-polymer interactions with weaker plasticizer-polymer interactions, the rigidity of the gel structure is reduced. This disruption allows for greater movement of the polymer chains, resulting in a more flexible material. rsc.org

The effectiveness of this compound as a plasticizer is rooted in its molecular structure and its resulting interactions with polymer chains. Its two ester groups can form bonds with cationic compounds, while its long alkyl chains contribute to its function. specialchem.com

Plasticizers work by weakening the intermolecular forces, such as van der Waals forces or hydrogen bonds, that exist between polymer chains. specialchem.com The ester groups present in sebacates are key to their interaction with the polymer backbone, primarily through van der Waals forces and potential hydrogen bonding. royalsocietypublishing.org this compound molecules interpose themselves between the polymer chains, effectively shielding the polymer's interactive forces from each other. specialchem.com This separation reduces the cohesive energy density, leading to a softer, more easily deformable material.

The free volume theory is a widely accepted model that provides a quantitative explanation for plasticization. rsc.org It defines free volume as the internal space available within a polymer for the chains to move. rsc.org Rigid polymers are characterized by a limited amount of free volume, whereas flexible polymers have a significantly larger amount. rsc.org

Plasticizers, including this compound, function by increasing the free volume of the polymer system. rsc.orggoodyearrubber.com The introduction of the plasticizer molecules pushes the polymer chains further apart, creating additional empty space. royalsocietypublishing.org This increased free volume enhances the mobility of the polymer segments, allowing them to move more freely, which lowers the glass transition temperature (Tg) and increases the flexibility of the material. rsc.org The long aliphatic chains of sebacate esters are particularly effective at generating free volume. nih.gov Notably, for achieving good low-temperature properties—a key advantage of this compound—marginal compatibility with the polymer is desirable. A highly compatible plasticizer would solvate the polymer, whereas a marginally compatible one creates the necessary free volume for molecular movement and flexibility at low temperatures. hallstarindustrial.com

Molecular Interactions within Polymer Matrices

Influence on Polymer Mechanical Properties and Performance

The addition of this compound significantly alters the mechanical properties of polymers. It generally leads to a decrease in tensile strength, hardness, and elastic modulus, while increasing the elongation at break, thereby enhancing toughness and impact strength. specialchem.com Its low polarity and molecular structure make it an excellent choice for applications requiring flexibility at very low temperatures. hallstarindustrial.com

Research has shown that sebacate esters are effective plasticizers for a range of polymers beyond PVC, including poly(vinylidene dichloride), acrylics, ethyl cellulose (B213188), and various synthetic rubbers like neoprene and chlorinated rubbers. royalsocietypublishing.org

The following tables present data on the performance of this compound (DOS) in comparison to other common plasticizers in PVC.

Table 1: Comparative Performance of Plasticizers in PVC Data compiled from a technical datasheet comparing DOS, DOA (Dioctyl Adipate), and DOP (Dioctyl Phthalate). hallstarindustrial.com

Studies on dibutyl sebacate (DBS), a similar sebacate ester, further illustrate the impact on mechanical properties. In one study, a DBS-plasticized PVC formulation exhibited high elongation and a lower breaking stress compared to conventional phthalates. royalsocietypublishing.org

Table 2: Mechanical Properties of Dibutyl Sebacate (DBS) Plasticized PVC Data from a study on DBS as an eco-friendly plasticizer. royalsocietypublishing.org

These findings underscore the effectiveness of sebacate esters like this compound in modifying polymer properties to meet specific performance requirements, particularly for applications demanding high flexibility and excellent low-temperature resistance. hallstarindustrial.com

Compatibility with Various Polymer Systems

This compound, also known as dioctyl sebacate (DOS), is a high-performance plasticizer recognized for its excellent low-temperature flexibility and good heat resistance. Its compatibility with a range of polymer systems is crucial for its application in various industries. The molecular structure of DEHS, featuring a long, flexible aliphatic chain and branched ester groups, governs its interaction with different polymers, influencing the final properties of the plasticized material.

Polyvinyl Chloride (PVC)

This compound is a well-established and highly effective plasticizer for polyvinyl chloride (PVC) and its copolymers. scbt.comglobalindustrial.com It is particularly valued for applications requiring superior flexibility at low temperatures. hallstarindustrial.com The compatibility of DEHS with PVC stems from the interaction between the polar ester groups of the plasticizer and the polar C-Cl bonds of the polymer chains. This interaction facilitates the insertion of DEHS molecules between the PVC chains, increasing the free volume and reducing intermolecular forces, which in turn lowers the glass transition temperature (Tg) and imparts flexibility.

Research findings indicate that the low polarity of the sebacic acid backbone combined with the polar 2-ethylhexanol alcohol groups creates an ideal structure for achieving excellent low-temperature properties in PVC. hallstarindustrial.com In fact, low-temperature performance is often enhanced when a plasticizer is marginally compatible, as a highly compatible plasticizer would excessively solvate the polymer, hindering the molecular movement needed for flexibility at cold temperatures. hallstarindustrial.com

Compared to other common plasticizers, DEHS demonstrates superior performance in several key areas. For instance, plastisols formulated with DEHS as the sole plasticizer exhibit a viscosity approximately one-third of that of comparable systems using dioctyl phthalate (B1215562) (DOP). hallstarindustrial.com This lower viscosity is maintained even after prolonged aging. hallstarindustrial.com Furthermore, DEHS offers high plasticizing efficiency, low volatility, and excellent resistance to extraction by water, soaps, and detergents. hallstarindustrial.com However, due to its lower molecular weight and polarity, it shows less resistance to migration and extraction by hydrocarbon fluids. hallstarindustrial.com

| Property | DEHS (DOS) | Dioctyl Adipate (B1204190) (DOA) | Dioctyl Phthalate (DOP) |

| Hardness (Durometer A) | 68 | 64 | 67 |

| 100% Modulus (MPa) | 6.0 | 5.2 | 6.2 |

| Elongation at Break (%) | 380 | 410 | 390 |

| Tensile Strength (MPa) | 12.9 | 12.6 | 14.0 |

Data sourced from comparative studies of plasticizers in PVC formulations. hallstarindustrial.com

Synthetic Rubbers (Elastomers)

DEHS is also utilized as a plasticizer for various synthetic rubbers, enhancing their flexibility and low-temperature performance. scbt.com Its compatibility extends to elastomers such as:

Nitrile Rubber (NBR): In NBR, DEHS provides excellent low-temperature flexibility, which is crucial for applications like seals, gaskets, and hoses that must perform in cold environments. scbt.com

Polychloroprene: DEHS is used to improve the low-temperature properties of this elastomer. hallstarindustrial.com

Chlorinated Polyethylene (B3416737): Its addition enhances flexibility at reduced temperatures. hallstarindustrial.com

Chlorosulfonated Polyethylene: Similar to other chlorinated elastomers, DEHS imparts improved cold-weather performance. hallstarindustrial.com

The plasticizing effect in these elastomers is achieved through the same fundamental mechanism as in PVC, where the DEHS molecules increase the mobility of the polymer chains.

Cellulose Derivatives

This compound shows good compatibility with certain cellulose derivatives, acting as an effective plasticizer. scbt.com It is compatible with:

Ethyl Cellulose: DEHS can be used to plasticize ethyl cellulose, a thermoplastic polymer used in coatings, inks, and adhesives. scbt.com

Nitrocellulose: It is also employed as a plasticizer in nitrocellulose lacquers and coatings. scbt.com

In these applications, DEHS improves the flexibility and durability of the resulting films and coatings.

Acrylic Polymers

The compatibility of this compound with acrylic polymers, such as polymethyl methacrylate (B99206) (PMMA), is a more complex issue with some conflicting information. Generally, esters as a chemical class are often not recommended for use with acrylics as they can cause crazing or cracking. industrialspec.com However, some sources list "2-Tthylhexyl Sebacate" [sic] as an acceptable or compatible substance for use with acrylic materials. louversintl.com

Detailed, publicly available research specifically quantifying the effect of DEHS on the mechanical and thermal properties of PMMA is scarce. While plasticizers are used to modify PMMA, high molecular weight plasticizers are often preferred to minimize migration. nih.gov Without specific data on the plasticizing efficiency, and its impact on the tensile strength, modulus, and glass transition temperature of PMMA, its use in acrylic formulations should be carefully evaluated on a case-by-case basis.

Other Polymer Systems

DEHS is also reported to be compatible with a range of other commodity plastics:

Polystyrene: It is compatible with polystyrene, a versatile plastic used in a wide array of applications from packaging to electronics. scbt.com

Polyethylene: Compatibility with polyethylene has also been noted. scbt.com

In these less polar polymer systems, the long alkyl chains of DEHS likely contribute to its compatibility, allowing it to blend effectively and potentially modify properties such as flexibility and impact resistance.

Tribological Research and Lubrication Mechanisms

Formation of Boundary Lubricating Films

Under conditions of high load and/or low speed, the lubricant film can be squeezed to a thickness of only a few molecules, a regime known as boundary lubrication. In this scenario, the chemical and physical properties of the lubricant and its interaction with the metal surfaces become paramount.

Research into the interaction of Bis(2-ethylhexyl) sebacate (B1225510) with metal surfaces has revealed that the formation of a protective boundary film is a remarkably rapid process. Studies have shown that this tribofilm develops within the initial 40 seconds of friction. This swift formation is crucial in preventing surface damage during the critical start-up and transient phases of mechanical operation. The kinetics of this process are influenced by several factors, including the load, speed, and the chemical nature of the interacting surfaces.

The nature of the metal surfaces plays a pivotal role in the formation of the lubricating film. The presence of unoxidized iron on the friction track has been found to significantly accelerate the chemical transformations of the Bis(2-ethylhexyl) sebacate molecules. The removal of the pre-existing oxide layer from the friction surface is a mechanically activated process, exposing the fresh, more reactive metal underneath. This nascent metal surface acts as a catalyst, promoting the reactions necessary for tribofilm formation. The ability of additives to dissolve this oxide layer is a key factor in their effectiveness in promoting tribofilm genesis.

During the friction process, the molecules of this compound undergo significant chemical transformations. When interacting with the iron surface, decarboxylation reactions occur, leading to the formation of free radicals. These highly reactive species then undergo a sequence of transformations, along with compounds containing carbon-carbon double bonds, to form a polymeric surface film. The adhesion of this film to the metal surface is facilitated by the interaction forces between the metal and the free radicals or the unsaturated bonds within the organic molecules. The formation of these so-called "friction polymers" is a key aspect of the lubrication mechanism of ester-based lubricants.

Anti-Friction and Wear Reduction Mechanisms

The formation of the boundary lubricating film is directly responsible for the anti-friction and wear-reducing properties of this compound. This tribofilm acts as a sacrificial layer, preventing direct contact between the asperities (microscopic high points) of the opposing metal surfaces. The film's ability to shear easily allows for smooth relative motion, thereby reducing the coefficient of friction.

The wear reduction is achieved through several mechanisms. The protective film physically separates the surfaces, preventing adhesive wear. It also helps to distribute the load over a larger area, reducing contact stress and mitigating abrasive and fatiguing wear mechanisms. The continuous formation and replenishment of this tribofilm under shearing conditions ensure sustained protection throughout the operational life of the lubricated component.

Oxidation Stability and Inhibitor Mechanisms in Lubricant Formulations

The performance of a lubricant can be significantly degraded by oxidation, a process that occurs at elevated temperatures in the presence of oxygen. The oxidation of this compound can lead to an increase in viscosity, the formation of sludge and deposits, and the generation of corrosive acidic byproducts.

To counteract these effects, lubricant formulations containing this compound are typically fortified with antioxidants. These additives work through different mechanisms to inhibit the oxidation process. Radical scavengers, such as hindered phenols and aromatic amines, interrupt the free-radical chain reactions that propagate oxidation. Peroxide decomposers, on the other hand, neutralize the hydroperoxides that are key intermediates in the oxidation cascade.

Recent research has explored the synergistic effects of different types of antioxidants in DEHS-based oils. For instance, the combination of N,N'-diphenylethane-1,2-diamine and 2,6-di-tert-butyl-4-methylphenol has been shown to significantly improve the oxidative stability of DEHS, increasing its oxidation induction time and decomposition temperature. mdpi.com

Peroxides are central to the oxidation mechanism of lubricants. The process is initiated by the formation of free radicals from the lubricant molecules. These radicals react with oxygen to form peroxy radicals, which in turn abstract hydrogen atoms from other lubricant molecules to form hydroperoxides.

Below is a data table summarizing key research findings related to the tribological and oxidative performance of this compound.

| Research Area | Key Finding | Significance |

| Tribofilm Kinetics | Boundary film forms within the first 40 seconds of friction. | Demonstrates rapid protection of surfaces during critical operational phases. |

| Surface Interaction | Unoxidized iron accelerates chemical transformation of the lubricant. | Highlights the catalytic role of the metal surface in lubrication. |

| Chemical Transformation | Decarboxylation leads to the formation of free radicals and a polymeric film. | Explains the molecular basis for the formation of the protective tribofilm. |

| Oxidation Inhibition | Synergistic antioxidant blends significantly improve oxidative stability. mdpi.com | Provides a strategy for enhancing the high-temperature performance of the lubricant. |

| Peroxide Role | Peroxide decomposition is a key step in the autocatalytic oxidation process. | Identifies a critical target for antioxidant intervention. |

Environmental Ecotoxicology and Fate

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. Key pathways for Bis(2-ethylhexyl) sebacate (B1225510) include reactions with water (hydrolysis), interaction with sunlight (phototransformation), and atmospheric oxidation.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. As an ester, Bis(2-ethylhexyl) sebacate is susceptible to hydrolysis, particularly under basic conditions (base-catalyzed hydrolysis), where it breaks down into its constituent alcohol and carboxylic acid. The primary hydrolysis by-products are 2-ethylhexanol and sebacic acid (also known as decanedioic acid). echemi.com

The rate of this reaction is pH-dependent. Based on structure-activity relationship (SAR) estimations, the hydrolysis of this compound is a slow process at neutral environmental pH. The estimated second-order rate constant for base-catalyzed hydrolysis is 0.03 L/mol-sec. echemi.com This corresponds to significantly long half-lives in aquatic environments, suggesting that hydrolysis is not a rapid degradation pathway unless conditions are alkaline. echemi.com

Table 1: Estimated Hydrolytic Half-Life of this compound

| pH | Half-Life |

|---|---|

| 7 | ~7 years |

| 8 | ~258 days |

Data based on estimation methods. echemi.com

Phototransformation, or photolysis, is the degradation of a compound by light. This compound may undergo direct photolysis because its chemical structure contains functional groups capable of absorbing light in the environmentally relevant spectrum (wavelengths greater than 290 nm). echemi.com However, specific experimental studies detailing the quantum yield and half-lives of phototransformation in water, soil, or air are not extensively documented in the reviewed literature. While the potential exists, its significance as a primary degradation route in comparison to other pathways remains to be fully quantified.

In the atmosphere, volatile and semi-volatile organic compounds are primarily degraded by reacting with photochemically-produced hydroxyl (•OH) radicals. echemi.com this compound is expected to exist in both the vapor and particulate phases in the atmosphere. echemi.com The vapor-phase portion is subject to degradation by •OH radicals. echemi.com The rate of this reaction determines the compound's atmospheric residence time. Using structure estimation methods, a rate constant for this reaction has been calculated, leading to a relatively short estimated atmospheric half-life. echemi.com This indicates that once volatilized, this compound is likely to be degraded relatively quickly in the atmosphere. echemi.com

Table 2: Estimated Atmospheric Degradation of this compound

| Parameter | Value |

|---|---|

| OH Radical Reaction Rate Constant | 3.1 x 10⁻¹¹ cm³/molecule-sec (at 25°C) |

| Estimated Atmospheric Half-Life | ~12 hours |

Half-life calculated assuming an atmospheric •OH concentration of 5 x 10⁵ radicals/cm³. echemi.com

Biotic Degradation and Biodegradation Processes

Biotic degradation involves the breakdown of organic matter by living organisms, primarily microorganisms. This is a critical pathway for the ultimate removal of this compound from the environment.

The biodegradability of this compound has been evaluated in various studies. While some research suggested that pure fungal and bacterial cultures isolated from plastic films showed limited growth when DEHS was the sole carbon source, indicating slow degradation, other standardized tests provide conflicting evidence. echemi.com For instance, a study following the OECD Test Guideline 301B reported a biodegradation of 84.6% over 28 days, which would classify the substance as readily biodegradable. oks-germany.com The use of this compound in two-liquid phase biosystems for the degradation of other persistent pollutants also suggests it is sufficiently stable and biocompatible to be used in such microbial processes without causing immediate toxicity to the degrading consortium. researchgate.netresearchgate.net

In biological systems, the metabolic fate of this compound is inferred to begin with enzymatic hydrolysis, mirroring the abiotic process, to yield 2-ethylhexanol and sebacic acid. cpsc.gov The subsequent metabolism of the 2-ethylhexyl moiety is of particular toxicological interest. It is metabolized to 2-ethylhexanoic acid (2-EHA). cpsc.govscbt.com

2-EHA has been identified as a peroxisome proliferator in rodents. cpsc.govscbt.com Peroxisomes are cellular organelles that contain enzymes for various metabolic processes, including the breakdown of fatty acids via beta-oxidation. The degradation of 2-EHA is believed to proceed through a pathway analogous to that of fatty acids, primarily via peroxisomal beta-oxidation. scbt.com This proliferation of peroxisomes is a key mode of action for the observed liver effects in animal studies. cpsc.gov

Environmental Distribution and Transport Mechanisms

The environmental journey of this compound (DEHS) is dictated by its distinct physicochemical properties. These characteristics determine its movement and persistence across different environmental compartments, including soil, water, and air.

Adsorption and Desorption in Soil and Sediment Matrices

This compound is expected to exhibit negligible mobility in soil. This is based on an estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 5.6 x 10⁵. Such a high Koc value indicates a strong tendency for the compound to adsorb to suspended solids and sediment in aquatic environments and to bind tightly to soil particles, limiting its movement and bioavailability.

Volatilization and Atmospheric Transport

The potential for DEHS to volatilize is considered low due to its very low vapor pressure. However, its Henry's Law constant suggests that volatilization from water surfaces can be an important fate process, although this is likely moderated by its strong adsorption to sediment and suspended solids. The estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is 16 hours, assuming no adsorption. When adsorption is factored in, the estimated volatilization half-life from a model pond increases significantly to 70 years. DEHS is not expected to volatilize from dry soil surfaces.

| Property | Value |

|---|---|

| Vapor Pressure | <0.01 hPa at 20 °C |

| Henry's Law Constant | 8.5 x 10⁻⁵ atm-m³/mole (estimated) |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 5.6 x 10⁵ (estimated) |

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms

Ecotoxicological Effects and Underlying Mechanisms in Aquatic Organisms

DEHS, a non-phthalate plasticizer, has been shown to exert disruptive effects on the endocrine systems of aquatic organisms, raising concerns about its environmental safety.

Endocrine System Disruption

Recent studies have identified this compound as an endocrine disruptor in fish. Research on Japanese medaka (Oryzias latipes) has shown that exposure to DEHS can induce the formation of testis-ova, a condition indicative of endocrine disruption, and negatively impact reproductive success. nih.gov

The specific mechanisms through which DEHS affects the reproductive axis in fish have been a subject of investigation, with studies examining its impact on key reproduction-related genes.

Research on Japanese medaka has yielded specific findings regarding the effect of DEHS on the expression of genes central to the reproductive cascade. One study found that exposure to DEHS did not induce changes in the gene expression levels of kisspeptin (B8261505) 1 (kiss1) or gonadotropin-releasing hormone (gnrh) in a dose-dependent manner. In contrast, a more recent 2025 study reported that DEHS does affect reproduction-related genes and significantly suppresses the number of eggs laid, though it did not affect fertilization rates. nih.gov Specific data on the direct impact of DEHS on the gene expression of estrogen receptors in aquatic organisms was not available in the reviewed scientific literature.

| Gene | Reported Effect |

|---|---|

| kisspeptin (kiss1) | No dose-dependent change in expression reported in one study. |

| Gonadotropin-releasing hormone (GnRH) | No dose-dependent change in expression reported in one study. |

| General Reproduction-Related Genes | Reported to be affected in a 2025 study. nih.gov |

Thyroid Hormone-Disrupting Effects

Exposure to this compound has been demonstrated to interfere with the thyroid hormone system in fish. researchgate.net In studies involving the Japanese medaka (Oryzias latipes), DEHS was found to potentially disrupt thyroid hormone-related gene expression and metabolism. researchgate.net

Key research findings indicate that DEHS exposure can lead to:

Suppression of Gene Expression : A notable effect is the suppression of the deiodinase 2 (dio2) gene expression. researchgate.net

Altered Hormone Receptor Genes : Changes in the expression levels of thyroid hormone receptor alpha (trα) and thyroid hormone receptor beta (trβ) have been observed. researchgate.net

Impact on Thyroid-Stimulating Hormone : Lower-concentration exposure has been associated with reduced expression levels of a thyroid-stimulating hormone subunit beta-like (tshβ-like) gene. researchgate.net

These alterations in gene expression can have physiological consequences, as evidenced by the failure of swim bladder inflation in Japanese medaka, which is linked to the suppression of dio2. researchgate.net

Table 1: Effects of DEHS on Thyroid-Related Gene Expression in Japanese Medaka

| Gene | Effect of DEHS Exposure | Observed Physiological Consequence |

|---|---|---|

| dio2 | Suppressed expression | Failure of swim bladder inflation |

| trα / trβ | Altered expression levels | Potential disruption of thyroid hormone signaling |

| tshβ-like | Reduced expression at lower concentrations | Indicates disruption of the pituitary-thyroid axis |

Induction of Testis-Ova Formation

A significant endocrine-disrupting effect of DEHS in aquatic vertebrates is the induction of testis-ova. nih.govconicet.gov.ar This condition, a form of intersex, is characterized by the presence of female egg cells (oocytes) within the testes of male fish. nih.govwaterworld.com

Studies on Japanese medaka have shown that exposure to various concentrations of DEHS can induce the formation of testis-ova in male (XY) fish. nih.govconicet.gov.ar This phenomenon suggests that DEHS may possess estrogenic activity, interfering with the normal sexual differentiation of the gonads. conicet.gov.ar The development of intersex characteristics is a recognized indicator of exposure to endocrine-disrupting chemicals in the environment. mongabay.comcbsnews.com

Suppression of Reproductive Performance

Beyond gonadal abnormalities, DEHS exposure has been linked to the suppression of reproductive output in fish. nih.govresearchgate.net In controlled studies with Japanese medaka, exposure to DEHS resulted in a significant reduction in the number of eggs laid by females. nih.govconicet.gov.ar

Interestingly, while fecundity (the number of eggs produced) was negatively impacted, the fertilization rates of the eggs were not affected. nih.gov This suggests that DEHS may interfere with the physiological processes governing oogenesis and spawning behavior rather than gamete viability. The impairment of reproductive success is a critical concern for the long-term sustainability of fish populations exposed to such contaminants. nih.govresearchgate.net

Comparative Ecotoxicology with Phthalate (B1215562) Plasticizers (e.g., DEHP, DEHA)

DEHS is often used as an alternative to phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and Di(2-ethylhexyl) adipate (B1204190) (DEHA), which are known for their reproductive and endocrine-disrupting properties. researchgate.netmst.dkmssm.edu However, comparative analysis reveals that DEHS, despite being a non-phthalate, exhibits similar toxicological endpoints.

DEHP : This widely studied phthalate is a known reproductive toxicant in fish, causing reduced fertilization rates, decreased sperm quality, and altered expression of reproduction-related genes. nih.govmedwinpublishers.commdpi.com Like DEHS, DEHP has been shown to disrupt the endocrine system. mdpi.com

DEHS : Research highlights that DEHS also acts as an endocrine disruptor, inducing testis-ova formation and suppressing reproductive output in fish, challenging its perception as an entirely benign alternative. nih.govresearchgate.net

An ecological risk assessment based on the ratio of predicted environmental concentration (PEC) to predicted no-effect concentration (PNEC) for DEHS revealed a potential ecological risk to aquatic environments, with a PEC/PNEC ratio exceeding 1. conicet.gov.ar This indicates that, similar to certain phthalates, the environmental concentrations of DEHS could be high enough to pose a risk to aquatic life. conicet.gov.arfrontiersin.org

Table 2: Comparative Ecotoxicological Effects of DEHS and DEHP in Fish

| Effect | This compound (DEHS) | Di(2-ethylhexyl) phthalate (DEHP) |

|---|---|---|

| Endocrine Disruption | Induces testis-ova formation; disrupts thyroid hormone-related genes. nih.govresearchgate.net | Known endocrine disruptor; impacts sex steroid levels. nih.govmdpi.commdpi.com |

| Reproductive Performance | Significantly reduces the number of eggs laid. nih.gov | Reduces fertilization rates, hatching rates, and larval survival. nih.gov Impairs oogenesis. plos.org |

| Gamete Quality | Fertilization rates unaffected in one study. nih.gov | Reduces sperm production, motility, and density. mdpi.com |

| Regulatory Status | Considered a "safer" alternative non-phthalate plasticizer. nih.govresearchgate.net | Classified as toxic for reproduction; use is regulated. mst.dkresearchgate.net |

Toxicological Mechanisms in Mammalian Systems

In mammalian systems, the toxicity of DEHS is closely linked to its metabolism and subsequent interaction with cellular pathways.

Metabolism to 2-Ethylhexanol (2-EHA) and its Biological Implications

Upon ingestion, diesters like DEHS are expected to be metabolized through hydrolysis into their constituent diacid and alcohol. scbt.com For DEHS, this process yields sebacic acid and 2-ethylhexanol (2-EHA). scbt.com The alcohol metabolite, 2-EHA, is of particular toxicological interest.

2-EHA can be further metabolized to 2-ethylhexanoic acid (2-EHA acid). scbt.com This metabolite has been associated with reproductive and developmental toxicity in animal studies. scbt.com The metabolism of DEHS to 2-EHA is a critical first step in its toxicological pathway, as 2-EHA is the precursor to the biologically active molecules that interact with cellular receptors. scbt.comnih.gov

Peroxisome Proliferation and Associated Effects

The metabolites of certain plasticizers, including phthalates and their alternatives, can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and energy homeostasis. mdpi.commdpi.com

The metabolite of DEHS, 2-ethylhexanoic acid (2-EHA acid), is implicated in peroxisome proliferation. scbt.com Activation of PPARs, particularly the PPARα isoform, by such chemicals can lead to a phenomenon known as peroxisome proliferation in the liver of rodents. nih.govnih.gov This process is characterized by a significant increase in the size and number of peroxisomes in liver cells. Chronic peroxisome proliferation in rodents has been linked to the development of liver tumors, suggesting a tumor-promoting potential for substances that activate this pathway. scbt.commdpi.com

Genotoxicity Assessments (e.g., Ames assay, chromosome aberration induction)

The genotoxic potential of this compound (DEHS) has been evaluated through various assays, primarily focusing on gene mutations and chromosomal damage.

Studies utilizing the Salmonella/E.coli Mutagenicity Test, commonly known as the Ames test, have been conducted to assess the potential of DEHS to induce gene mutations. nih.govnih.gov The results from these bacterial reverse mutation assays have indicated that this compound is not mutagenic. scbt.com

Regarding chromosomal damage, the assessment is more complex and often involves its metabolites. The primary metabolite, 2-ethylhexanoic acid (2-EHA), has been shown to be capable of inducing chromosome aberrations and sister chromatid exchanges in in vitro studies. scbt.com However, a study on the related compound, adipic acid bis(2-ethylhexyl) ester, did not find evidence of chromosomal aberrations in a Chinese hamster ovary cell assay. scbt.com For DEHS itself, one study noted it was negative for promotion activity in the rat liver foci bioassay, an indicator of carcinogenic potential. cpsc.gov

| Assay | Test System | Compound | Result |

|---|---|---|---|

| Ames Test (Gene Mutation) | Salmonella/E.coli | This compound | Negative nih.govnih.gov |

| Chromosome Aberration | In vitro | 2-Ethylhexanoic acid (metabolite) | Positive scbt.com |

| Sister Chromatid Exchange | In vitro | 2-Ethylhexanoic acid (metabolite) | Positive scbt.com |

Developmental and Reproductive Toxicity Mechanisms

The mechanisms underlying the developmental and reproductive toxicity of this compound (DEHS) are linked to its metabolic breakdown products and their interaction with biological systems.

One of the primary mechanisms of toxicity is associated with its metabolite, 2-ethylhexanoic acid (2-EHA), which has been linked to both reproductive and developmental effects in animal studies. scbt.com Studies on reproduction toxicity have indicated an embryotoxic effect of 2-EHA. scbt.com In rats, fetotoxic effects were observed in the form of reduced skeleton ossification. scbt.com The metabolism of DEHS can also lead to the formation of 2-ethylhexanol, and DEHS itself is considered a peroxisome proliferator. cpsc.gov Peroxisome proliferation is a known mechanism of toxicity for some related plasticizers, although its direct relevance to human carcinogenicity is debated. scbt.com

However, findings in mammals have not been uniform. A 19-week oral feeding study conducted with this compound in rats reported no adverse reproductive effects. scbt.com For the metabolite 2-EHA, a No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity in rats was established, while fetotoxic effects were noted at higher concentrations. scbt.com

| Effect | Organism/System | Observed Mechanism/Finding | Compound |

|---|---|---|---|

| Reproductive Toxicity | Japanese Medaka (Oryzias latipes) | Induction of testis-ova; suppressed reproduction; endocrine disruption. nih.gov | This compound |

| Reproductive Toxicity | Rats (19-week oral study) | No adverse reproductive effects reported. scbt.com | This compound |

| Developmental/Fetotoxicity | Rats | Reduced skeleton ossification. scbt.com | 2-Ethylhexanoic acid (metabolite) |

| General Mechanism | Animal models | Acts as a peroxisome proliferator. cpsc.gov | This compound |

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure and functional groups present in Bis(2-ethylhexyl) sebacate (B1225510).

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural confirmation of Bis(2-ethylhexyl) sebacate. The FTIR spectrum of DEHS exhibits characteristic absorption bands that correspond to the vibrations of its specific functional groups. A prominent feature in the spectrum is the strong carbonyl (C=O) stretching vibration, typically observed around 1730-1740 cm⁻¹, which is indicative of the ester groups. Additionally, the spectrum displays C-H stretching vibrations from the alkyl chains in the 2800-3000 cm⁻¹ region and C-O stretching vibrations associated with the ester linkage. These distinct peaks provide a molecular fingerprint, allowing for the verification of the compound's identity and an assessment of its structural integrity.

| Vibrational Mode | **Characteristic Wavenumber (cm⁻¹) ** | Functional Group |

| C=O Stretch | ~1735 | Ester |

| C-H Stretch | ~2860-2960 | Alkyl |

| C-O Stretch | ~1170 | Ester |

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful variant of FTIR that is particularly suited for the analysis of surface films and interfaces. nih.gov This technique is valuable for studying the behavior of this compound when it is present as a thin film, such as in lubricating layers or as a plasticizer on a polymer surface. In ATR-IR, the infrared beam penetrates only a few micrometers into the sample, providing surface-specific information. This allows for the in-situ investigation of adsorption, degradation, or chemical transformations of DEHS on a substrate without extensive sample preparation. For instance, it can be used to monitor changes in the orientation of DEHS molecules on a surface or to detect the formation of degradation products resulting from environmental exposure.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas chromatography (GC) is the standard method for determining the purity of this compound and for analyzing its composition. Commercial suppliers of DEHS routinely use GC to specify the assay of their products, with purities often exceeding 97-98%. tcichemicals.com In a typical GC analysis, the liquid DEHS sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. A detector, commonly a flame ionization detector (FID), then quantifies the eluted compound. The retention time is characteristic of DEHS, and the peak area is proportional to its concentration, allowing for accurate purity assessment.

| Analytical Parameter | Technique | Typical Value |

| Purity Assay | Gas Chromatography (GC) | ≥ 97.0% |

While direct metabolic studies on this compound are not extensively documented in the provided context, the methodology for detecting metabolites of similar ester compounds, such as phthalates, is well-established using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net This highly sensitive and selective technique is the preferred method for identifying and quantifying metabolites in biological matrices like urine or serum. The process involves an initial separation of the metabolites from the biological matrix using liquid chromatography, followed by their detection and quantification by tandem mass spectrometry. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the anticipated metabolites, which would likely include the hydrolyzed monoester, mono(2-ethylhexyl) sebacate, and its further oxidized derivatives. The high selectivity of LC-MS/MS minimizes interference from the complex biological matrix, enabling reliable detection at very low concentrations. researchgate.net

Surface Analysis Techniques

Understanding the interfacial behavior of this compound, particularly in its applications as a lubricant, necessitates the use of specialized surface analysis techniques. One such powerful technique is X-ray Photoelectron Spectroscopy (XPS). XPS can provide detailed information on the elemental composition and chemical state of the atoms on the surface of a material. In the context of DEHS, XPS has been employed to study the formation of boundary lubricating films during friction. Research has shown that XPS can detect unoxidized iron on a friction track, which in turn accelerates the chemical transformations of the lubricant molecules. This demonstrates the utility of surface-sensitive techniques in elucidating the mechanisms of action of DEHS at a molecular level. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Tribofilm Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS is instrumental in analyzing the composition of tribofilms—thin boundary layers that form on friction surfaces and are critical for lubrication.